N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Description
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a structurally complex acetamide derivative featuring a 1-methylindole moiety linked via an ethyl spacer to a thiazole ring substituted with a pyrrole group.
Properties
Molecular Formula |
C20H20N4OS |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20N4OS/c1-23-13-15(17-6-2-3-7-18(17)23)8-9-21-19(25)12-16-14-26-20(22-16)24-10-4-5-11-24/h2-7,10-11,13-14H,8-9,12H2,1H3,(H,21,25) |
InChI Key |
KIKFUQNTIYVJJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves the coupling of an indole derivative with a thiazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Targets
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs due to lack of direct data for the target compound.
Key Structural Differences and Implications
Indole Substitution :
- The target compound’s 1-methylindole group contrasts with Mirabegron’s phenylethylamine side chain. Methylation at the indole nitrogen enhances metabolic stability compared to unsubstituted indoles, as seen in .
- Compared to N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide (), the ethyl spacer in the target compound may improve membrane permeability due to increased hydrophobicity.
Thiazole-Pyrrole Moiety: The 2-(1H-pyrrol-1-yl)thiazole group is distinct from Mirabegron’s 2-amino-thiazole. In , thiazole/benzothiazole-acetamides exhibit anticancer activity, suggesting that the thiazole-pyrrole combination in the target compound could similarly modulate kinase or apoptosis pathways .
Acetamide Linker :
- The acetamide bridge is conserved across all compared compounds. However, its connectivity to heterocycles (e.g., oxadiazole in vs. thiazole-pyrrole in the target compound) dictates selectivity. Mirabegron’s acetamide linkage to a β3-adrenergic agonist backbone underpins its clinical efficacy .
Biological Activity
N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings, focusing on its synthesis, biological activity, and potential therapeutic applications.
Synthesis of the Compound
The compound can be synthesized through a multi-step process that involves the coupling of indole and thiazole derivatives. The synthesis typically includes the following steps:
- Preparation of Indole Derivative : The indole moiety is synthesized from appropriate precursors, often involving cyclization reactions.
- Thiazole Formation : The thiazole ring is formed through condensation reactions between suitable thioketones and amines.
- Final Coupling : The indole and thiazole derivatives are coupled using acylation reactions to yield the target compound.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of related compounds against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cells. For instance, a related compound demonstrated significant antiproliferative effects with IC50 values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 cells . These findings suggest that compounds with similar structures may also exhibit potent anticancer properties.
The mechanism by which these compounds exert their antiproliferative effects includes:
- Induction of Apoptosis : Compounds were found to induce apoptosis in a dose-dependent manner.
- Cell Cycle Arrest : They cause cell cycle arrest in the G2/M phase.
- Inhibition of Tubulin Polymerization : The mechanism aligns with that of colchicine, a known tubulin inhibitor, suggesting potential for development as tubulin polymerization inhibitors .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. For example, studies on similar thiazole-containing compounds indicated moderate to good activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . This broad spectrum suggests potential applications in treating infections.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
